Lipophilicity (LogP) Differentiation: QSPR-Calculated Partition Coefficient of 3-(Isopropyl(methyl)amino)propanoic Acid Versus 3-(Dimethylamino)propanoic Acid
Quantitative structure-property relationship (QSPR) modeling yields a calculated LogP value of 3.22 for 3-(isopropyl(methyl)amino)propanoic acid [1]. This value substantially exceeds the computed XLogP3-AA value of approximately 0.98 for the structurally simpler analog 3-(dimethylamino)propanoic acid (C₅H₁₁NO₂, CAS 6300-04-5) [2]. The ~2.2 Log unit difference corresponds to a greater than 100-fold increase in predicted lipophilicity, reflecting the significant contribution of the N-isopropyl substituent to the compound's hydrophobic character.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.22 (QSPR calculated) |
| Comparator Or Baseline | 3-(Dimethylamino)propanoic acid (CAS 6300-04-5): XLogP3-AA = ~0.98 |
| Quantified Difference | Δ LogP ≈ +2.24 (approximately 174-fold greater lipophilicity) |
| Conditions | QSPR calculation using Chemicalize® by ChemAxon® for target; XLogP3-AA computational method (PubChem) for comparator |
Why This Matters
This lipophilicity difference directly impacts solvent selection for synthesis, chromatographic retention behavior during purification, and permeability predictions in biological screening applications.
- [1] PMC7133737. (2019). Table 1: QSPR-calculated LogP value of 3.22 for N-isopropyl-N-methyl-beta-alanine. View Source
- [2] PubChem. (n.d.). 3-(Dimethylamino)propanoic acid (CID 78963): Computed Properties, XLogP3-AA value. View Source
